molecular formula C22H21NO4S B2556550 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide CAS No. 919858-70-1

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

Cat. No. B2556550
CAS RN: 919858-70-1
M. Wt: 395.47
InChI Key: ONJFJXPKBFXLJT-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPPA belongs to the class of sulfonylurea compounds and has been shown to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

Chemoselective Synthesis and Catalysis

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

This research focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs synthesis, highlighting a kinetically controlled synthesis using vinyl acetate as the acyl donor. It emphasizes the process optimization, mechanism, and kinetics of the reaction, employing Novozym 435 as the catalyst and exploring various parameters to achieve the desired outcome (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Properties

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives

A study developed new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to assess their potential as anticancer, anti-inflammatory, and analgesic agents. The findings suggest that compounds with halogens on the aromatic ring exhibit significant anticancer and anti-inflammatory activities, with one compound showing promising therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Molecular Docking and Interaction Studies

Evaluation of Electronic and Biological Interactions

The structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated, including its interactions in polar liquids using the Gaussian 16 W DFT tool. The study delves into the molecular docking to assess fungal and cancer activities, providing insights into the drug mechanism and ADMET properties (Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021).

Photocatalytic Degradation Studies

Photocatalytic Degradation of Pharmaceuticals

A research project explored the photocatalytic degradation of paracetamol, a compound structurally similar to 2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide, using TiO2 nanoparticles under UV and sunlight irradiation. This study sheds light on the potential environmental applications of related compounds in water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-2-28(25,26)19-14-12-17(13-15-19)16-22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJFJXPKBFXLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylsulfonyl)phenyl)-N-(2-phenoxyphenyl)acetamide

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